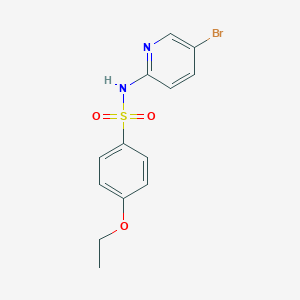![molecular formula C19H16ClN3O2 B4773072 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4773072.png)
2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide
描述
2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide, also known as C646, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. C646 has been shown to selectively inhibit the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300/CBP, which plays a crucial role in regulating gene expression. In
作用机制
2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide selectively binds to the catalytic domain of p300/CBP and inhibits its HAT activity, which leads to a decrease in histone acetylation and altered gene expression. The inhibition of p300/CBP activity by 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has been shown to affect the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and biological process being studied. In cancer cells, 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has been shown to induce cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. Inflammation and cardiovascular diseases, 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has been shown to reduce inflammation and improve cardiac function by modulating the expression of genes involved in these processes.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide in lab experiments is its high selectivity for p300/CBP, which allows for specific modulation of gene expression and cellular functions. 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide is its potential off-target effects, which can lead to unintended consequences and confounding results. Additionally, 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide is a small molecule inhibitor, which means that it may not be suitable for studying the role of p300/CBP in complex biological processes that involve protein-protein interactions.
未来方向
There are several future directions for research on 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide and its applications. One area of interest is the development of more potent and selective inhibitors of p300/CBP, which can be used to study the role of these proteins in various biological processes. Another direction is the use of 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce side effects. Additionally, the role of p300/CBP in aging and neurodegenerative diseases is an area of active research, and 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide may be a useful tool for studying these processes.
科学研究应用
2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has been widely used in scientific research to study the role of p300/CBP in various biological processes, including cancer, inflammation, and cardiovascular diseases. By inhibiting the HAT activity of p300/CBP, 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide can modulate gene expression and alter cellular functions. For example, 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has also been used to study the role of p300/CBP in inflammation and cardiovascular diseases, where it has been shown to reduce inflammation and improve cardiac function in animal models.
属性
IUPAC Name |
2-(4-chloroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-16-5-2-4-15(12-16)23-19(24)17-6-3-11-21-18(17)22-14-9-7-13(20)8-10-14/h2-12H,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJUIKHKKSHLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloroanilino)-N-(3-methoxyphenyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772995.png)
![2-({3-[(2-thienylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4773011.png)
![2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)
![4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine](/img/structure/B4773024.png)
![N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide](/img/structure/B4773027.png)
![(4-{[2-(4-nitrophenyl)-3-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4773028.png)
![N-{4-[N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B4773033.png)
![5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4773041.png)

![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4773068.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B4773071.png)
![N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4773080.png)
![5-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B4773087.png)